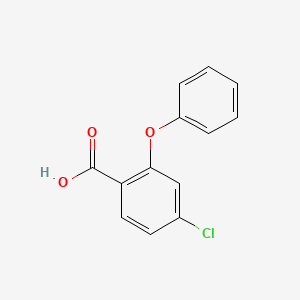

4-Chloro-2-phenoxybenzoic acid

Description

Significance of Ether Linkages in Aromatic Systems for Chemical Synthesis

The ether linkage (C-O-C) is a fundamental functional group in organic chemistry. wikipedia.org When incorporated into aromatic systems, creating aryl ethers, it imparts unique properties. The oxygen atom's lone pair electrons can conjugate with the aromatic ring, influencing the system's electronic properties and reactivity. uomus.edu.iqlibretexts.org This ether linkage is relatively stable but can be cleaved under specific chemical conditions, a reaction that is crucial for modifying molecules in multi-step syntheses. numberanalytics.com Aromatic ethers are integral components of numerous natural products, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.com Their synthesis, most commonly via the Williamson or Ullmann ether synthesis, and their subsequent reactions, such as electrophilic aromatic substitution, are foundational topics in synthetic organic chemistry. numberanalytics.com

Overview of Halogenated Benzoic Acid Derivatives in Synthetic Methodologies

Halogenated benzoic acid derivatives are a cornerstone of modern synthetic chemistry. wikipedia.org The presence of a halogen atom (F, Cl, Br, I) on the benzoic acid ring provides a reactive site for a multitude of chemical transformations. scispace.com These compounds are particularly valuable as precursors in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. scispace.com The specific halogen and its position on the ring dictate the compound's reactivity. For instance, the introduction of electron-withdrawing groups like halogens can influence the antibacterial properties of the resulting compounds. mdpi.com The synthesis of multiply halogenated benzoic acid derivatives is of particular interest for medicinal chemistry applications. scispace.comtandfonline.com

Structural Context of 4-Chloro-2-phenoxybenzoic Acid within the Aryloxybenzoic Acid Class

This compound is a specific member of the aryloxybenzoic acid family. Its structure is defined by a benzoic acid molecule with two substituents on the aromatic ring: a phenoxy group (-OPh) at the ortho (2-) position relative to the carboxylic acid, and a chlorine atom at the para (4-) position. nih.govnih.gov This arrangement of functional groups determines its specific chemical properties and reactivity. The ether group at the ortho position can sterically influence the carboxylic acid group. cdnsciencepub.com The chlorine atom, an electron-withdrawing group, modifies the electronic nature of the aromatic ring.

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and phenol (B47542). nih.gov This compound serves as a key starting material for the synthesis of more complex molecules, such as novel 1,3,4-oxadiazole (B1194373) derivatives that have been investigated for their potential biological activities. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 69206-97-9 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₉ClO₃ | nih.gov |

| Molecular Weight | 248.67 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 164-166 °C | nih.gov |

Research Gaps and Future Directions in the Chemistry of this compound

Current research on this compound has primarily focused on its role as a precursor in the synthesis of other compounds, particularly for medicinal chemistry applications. For example, it has been used to create derivatives that act as ligands for the GABA-A/benzodiazepine receptor complex. nih.gov Its methyl ester has also been used as an intermediate in the synthesis of 4-chloro-2-(3-trifluoromethyl-phenoxy)-benzyl alcohol. prepchem.com

However, there appear to be research gaps in the fundamental chemistry of this compound itself. A comprehensive exploration of its reactivity profile under various conditions is not extensively documented in the available literature. For instance, while related aryloxybenzoic acids undergo reactions like the Smiles rearrangement and decarbonylative cyclization, specific studies detailing these transformations for the 4-chloro substituted variant are less common. acs.orgrsc.orgrsc.orgnih.gov

Future research could be directed towards several areas:

Mechanistic Studies: Detailed investigation into the mechanisms of reactions involving this compound could provide valuable insights for synthetic chemists.

Novel Transformations: Exploring its potential in a wider range of synthetic transformations beyond its current use as a scaffold. This could include investigating its utility in polymer chemistry or materials science, given the prevalence of aromatic ethers in these fields. numberanalytics.com

Expanded Biological Screening: While its derivatives have shown promise, a broader screening of the parent compound and a wider array of its simple derivatives for various biological activities could uncover new potential applications. The structural alerts provided by the halogenated phenoxybenzoic acid motif suggest this could be a fruitful area of investigation. mdpi.comontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQKEGQEBOTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Phenoxybenzoic Acid

Aromatic Nucleophilic Substitution Reactions in Phenoxybenzoic Acid Synthesis

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class for the synthesis of diaryl ethers, including 4-Chloro-2-phenoxybenzoic acid. This pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as a phenoxide.

The most direct synthesis of this compound involves the reaction between 2,4-Dichlorobenzoic acid and Phenol (B47542). nih.govnih.gov In this reaction, the phenoxide ion acts as the nucleophile, displacing the chlorine atom at the C-2 position of the dichlorobenzoic acid. The chlorine atom at C-2 is more susceptible to nucleophilic attack than the one at C-4 due to the activating effect of the adjacent carboxylic acid group.

The synthesis is typically performed as a copper-catalyzed nucleophilic aromatic substitution. nih.gov Research shows that a catalytic amount of copper powder is effective in facilitating this transformation. nih.govexcli.de The reaction is base-mediated, requiring a strong base to deprotonate the phenol and generate the more nucleophilic phenoxide ion. Potassium tert-butoxide is commonly used for this purpose. nih.govexcli.de Optimization of the reaction has led to high yields, with reports of achieving up to 88% yield of the desired product after purification. nih.govexcli.de

The choice of solvent is critical for the success of this synthesis. High-boiling, polar aprotic solvents are preferred as they can dissolve the reactants and effectively mediate the reaction. Dimethylformamide (DMF) is a commonly cited solvent for this transformation. nih.govexcli.de The reaction is generally carried out under reflux conditions, with temperatures maintained between 115-120 °C for approximately 5 hours to ensure completion. nih.govresearchgate.net Following the reaction, the mixture is typically acidified with hydrochloric acid to precipitate the carboxylic acid product. nih.govexcli.de

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Starting Material 1 | 2,4-Dichlorobenzoic Acid | nih.govnih.gov |

| Starting Material 2 | Phenol | nih.govnih.gov |

| Catalyst | Copper powder | nih.govexcli.de |

| Base | Potassium tert-butoxide | nih.govexcli.de |

| Solvent | Dimethylformamide (DMF) | nih.govexcli.de |

| Temperature | 115-120 °C (Reflux) | nih.govresearchgate.net |

| Reaction Time | 5 hours | nih.govresearchgate.net |

| Reported Yield | 88% | nih.gov |

Comparative Analysis with Related Phenoxybenzoic Acid Syntheses

While the direct reaction of 2,4-dichlorobenzoic acid with phenol is effective, other methods used for synthesizing related aryloxybenzoic acids provide a valuable comparative context.

The Ullmann condensation, or Ullmann-type reaction, is a classic and versatile method for forming aryl-aryl or aryl-heteroatom bonds, including the C-O bond in diaryl ethers. wikipedia.orgbyjus.com This copper-promoted reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org The synthesis of this compound from 2,4-Dichlorobenzoic acid and phenol is, in fact, an example of an Ullmann-type reaction. nih.gov

Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder in polar solvents like nitrobenzene (B124822) or DMF. wikipedia.org However, modern variations utilize soluble copper catalysts, often with ligands, which can facilitate the reaction under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the typical trend (I > Br > Cl), although activated chlorides like 2,4-dichlorobenzoic acid can be suitable substrates. wikipedia.org

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the synthesis of phenoxybenzoic acids. deepdyve.com The application of microwave irradiation to Ullmann condensation reactions for producing substituted 2-phenoxybenzoic acids has been shown to result in high yields within significantly shorter reaction times compared to conventional heating methods. deepdyve.comacs.org For instance, related syntheses that might take several hours with conventional heating can often be completed in minutes to a few hours under microwave conditions (e.g., 100°C for 3 hours). deepdyve.commdpi.com This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture by the microwave energy. This technique represents a significant process optimization, offering advantages in terms of energy consumption and throughput for the synthesis of this class of compounds. mdpi.com

Alternative Synthetic Approaches to the this compound Scaffold

While the Ullmann condensation remains a primary method for the synthesis of this compound, hypothetical alternative strategies leveraging modern cross-coupling reactions offer potential for milder reaction conditions and broader substrate scope.

Exploration of Suzuki-Miyaura Cross-Coupling for Aryl Ether Formation (Hypothetical)

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds and has been adapted for carbon-oxygen bond formation, providing a hypothetical route to diaryl ethers. libretexts.orgnih.gov A speculative approach for the synthesis of the this compound scaffold could involve the palladium-catalyzed coupling of a boronic acid derivative with a halogenated benzoic acid.

Specifically, one could envision the reaction between 2-hydroxy-4-chlorobenzoic acid, converted to its corresponding boronic acid or boronic ester, and a phenoxy-containing coupling partner. Alternatively, and perhaps more conventionally, the reaction could proceed between a suitably protected 4-chloro-2-halobenzoic acid and a phenoxyboronic acid. The choice of catalyst, ligand, base, and solvent would be critical for the success of such a transformation. researchgate.netwikipedia.org Recent advancements in Suzuki-Miyaura couplings have introduced a variety of ligands and reaction conditions that could potentially be optimized for this specific transformation. researchgate.netnih.gov

Hypothetical Suzuki-Miyaura Reaction:

| Reactant 1 | Reactant 2 | Catalyst System (Hypothetical) | Product Scaffold |

| 4-Chloro-2-bromobenzoic acid | Phenoxyboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | This compound |

| 2-Borono-4-chlorobenzoic acid | Bromobenzene | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | This compound |

Goldberg Reaction Variants for C-O Bond Formation (Hypothetical)

The Goldberg reaction, a copper-catalyzed N-arylation of amides, has been extended to the formation of C-O bonds, offering another hypothetical pathway to the this compound scaffold. scispace.com This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.

A hypothetical Goldberg-type synthesis of this compound could involve the reaction of 2,4-dichlorobenzoic acid with phenol. This approach is conceptually similar to the traditional Ullmann condensation but may benefit from modern ligand development in copper catalysis, potentially allowing for lower reaction temperatures and improved yields. scispace.comkaust.edu.sa The choice of ligand, such as N,N-diethylsalicylamide, has been shown to be crucial in facilitating similar copper-catalyzed cross-coupling reactions. scispace.com

Hypothetical Goldberg Reaction:

| Aryl Halide | Phenol | Catalyst/Ligand System (Hypothetical) | Product |

| 2,4-Dichlorobenzoic acid | Phenol | CuI, N,N-Dimethylglycine, K₂CO₃ | This compound |

| 4-Chloro-2-iodobenzoic acid | Phenol | CuI, Phenanthroline, Cs₂CO₃ | This compound |

These hypothetical routes, while not yet explicitly reported for the synthesis of this compound, represent plausible alternatives based on established synthetic methodologies for C-O bond formation. kaust.edu.sanih.govunl.edu Further research would be required to optimize the reaction conditions and evaluate their feasibility and efficiency compared to existing methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by focusing on aspects such as solvent choice and atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional syntheses of diaryl ethers often employ high-boiling point organic solvents. chemicalbook.com However, there is a growing emphasis on replacing these with more environmentally friendly alternatives or eliminating them altogether.

Solvent-Free Synthesis: In some cases, reactions can be conducted under solvent-free conditions, often with microwave assistance to provide the necessary energy for the reaction to proceed. nih.gov This approach significantly reduces solvent waste. For the synthesis of similar thiazolidinone structures, solvent-free reactions catalyzed by ammonium (B1175870) persulfate have been reported to be effective. nih.gov

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. iptsalipur.org Some modern coupling reactions, including variations of the Suzuki-Miyaura coupling, have been successfully performed in aqueous or biphasic aqueous-organic systems. wikipedia.org This can simplify product isolation and reduce the use of volatile organic compounds.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as crown ethers, can facilitate reactions between reactants in different phases, potentially allowing for the use of more benign solvent systems and increasing reaction rates. google.com For instance, a method for preparing a similar compound, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, utilizes a crown-ether catalyst in a mixed solvent system to achieve high yields. google.com

Atom Economy and Efficiency of Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. iptsalipur.org Maximizing atom economy is a core principle of green chemistry.

In the context of this compound synthesis, the Ullmann condensation, while effective, may not have optimal atom economy due to the use of stoichiometric amounts of base and the generation of inorganic salts as byproducts.

Alternative reaction pathways could potentially offer improved atom economy. For example, a hypothetical direct C-H activation/arylation of 4-chlorobenzoic acid with phenol would, in theory, have excellent atom economy, as it would only generate water as a byproduct. While challenging, research into such direct arylation methods is an active area of investigation.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Phenoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through reactions such as esterification, amidation, and conversion to acid halides and hydrazides.

Esterification Reactions for Alkyl 4-Chloro-2-phenoxybenzoates

Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which are often valuable intermediates in organic synthesis. For phenoxybenzoic acids, this transformation can be accomplished through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Another method involves converting the carboxylic acid to its carboxylate salt and reacting it with an alkyl halide.

Processes have been developed for the esterification of phenoxybenzoic acids, which can then be followed by further modifications like nitration google.com. This highlights the role of esterification in synthetic pathways to create more complex molecules. The resulting alkyl 4-chloro-2-phenoxybenzoates can serve as key intermediates for various applications.

Table 1: General Conditions for Esterification of Aromatic Carboxylic Acids

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

Formation of Acid Halides (e.g., Benzoyl Chlorides)

The conversion of carboxylic acids to their corresponding acid halides, particularly acid chlorides, is a critical step for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. The resulting 4-chloro-2-phenoxybenzoyl chloride is a highly reactive intermediate. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) orgsyn.orgchemicalbook.com. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is a common and effective method orgsyn.org.

Patents related to the synthesis of pharmaceutical intermediates frequently describe the conversion of phenoxybenzoic acids to the corresponding acyl chlorides google.comgoogleapis.com. For instance, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride using sulfurous dichloride (thionyl chloride) googleapis.com. These established methods are directly applicable to 4-chloro-2-phenoxybenzoic acid.

Table 2: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Volatile byproducts are easily removed. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Reaction is often faster and occurs under milder conditions, especially with a DMF catalyst orgsyn.org. |

Amidation Reactions and Formation of N-Substituted Benzamides

Amides are synthesized by reacting a carboxylic acid or its activated derivative with an amine. The most common route involves the reaction of the corresponding acid chloride (4-chloro-2-phenoxybenzoyl chloride) with a primary or secondary amine. This reaction is typically rapid and high-yielding.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents that activate the carboxyl group in situ. Methodologies for the amidation of carboxylic acids include the generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which can transform aliphatic and aromatic carboxylic acids into amides at room temperature in good to excellent yields nih.govresearchgate.net. Biocatalytic methods using Amide Bond Synthetase (ABS) enzymes also represent an alternative for amide bond formation nih.gov. The soil bacterium Bacillus cereus has been shown to convert 4-phenoxybenzoic acid into its corresponding amide sigmaaldrich.com. These diverse methods offer pathways to a wide range of N-substituted benzamides derived from this compound.

Hydrazide Formation and Subsequent Condensation Reactions

Hydrazides are a class of organic compounds derived from carboxylic acids that serve as important precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles nih.gov. The synthesis of this compound hydrazide typically involves a two-step procedure. First, the carboxylic acid is converted into an activated form, such as an ester (e.g., methyl ester) or an acid chloride nih.gov. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the desired hydrazide nih.govchemmethod.com.

The resulting hydrazides are themselves useful synthetic intermediates. They can undergo condensation reactions with various aldehydes or ketones, typically under acidic catalysis, to form hydrazones nih.govresearchgate.net. These hydrazone derivatives are known to possess a range of biological activities and are used in the development of new chemical entities.

Reactions at the Aromatic Ring System

The this compound molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents on the rings.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto an aromatic ring minia.edu.eg. In this compound, the benzoic acid ring is substituted with a carboxylic acid group (-COOH), a phenoxy group (-OPh), and a chlorine atom (-Cl).

Directing Effects:

The carboxylic acid group is a deactivating, meta-directing group.

The phenoxy group is an activating, ortho, para-directing group.

The chlorine atom is a deactivating, ortho, para-directing group.

The outcome of an EAS reaction on this ring is determined by the interplay of these directing effects. The powerful activating and directing effect of the phenoxy group at position 2 and the directing effect of the chlorine at position 4 will compete with the deactivating, meta-directing effect of the carboxyl group at position 1. The positions ortho and para to the strongly activating phenoxy group are positions 3 and 1 (already substituted) and position 6 (relative to the phenoxy group, which is position 3 on the ring). The positions ortho to the chlorine atom are 3 and 5. Therefore, substitution is most likely to occur at positions 3 and 5, which are also meta to the deactivating carboxyl group.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the ring minia.edu.eg. Halogenation introduces a halogen atom (e.g., -Br, -Cl). For related phenoxybenzoic acid esters, selective nitration has been demonstrated as a viable synthetic step google.com. The precise location of substitution on the this compound ring would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The chlorine atom on the benzoic acid ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orglibretexts.orgck12.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org

The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride ion to restore aromaticity. libretexts.org The reactivity towards nucleophilic substitution is generally lower for aryl chlorides compared to aryl fluorides, bromides, or iodides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The chloro-substituted phenyl ring of this compound serves as a suitable electrophile for various palladium-catalyzed cross-coupling reactions. wikipedia.orgacsgcipr.orgwikipedia.orglibretexts.orgtcichemicals.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction typically employs a Pd(0) catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The product would be a substituted alkene where the chloro-substituted aryl group has added across the double bond.

Sonogashira Reaction: In a Sonogashira coupling, this compound could be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov This would result in the formation of an aryl alkyne, linking the alkyne to the 4-position of the benzoic acid ring.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.orgtcichemicals.comorganic-chemistry.org The process requires a palladium catalyst, a suitable phosphine ligand, and a base to yield an N-aryl derivative. wikipedia.orgacsgcipr.orglibretexts.orgtcichemicals.comorganic-chemistry.org

While aryl chlorides are generally less reactive than aryl bromides or iodides in these cross-coupling reactions, the use of specialized ligands and reaction conditions has been developed to effectively facilitate the coupling of aryl chlorides.

Cyclization Reactions and Heterocyclic Compound Formation

The structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of the carboxylic acid group, the ether linkage, and the aromatic rings allows for a range of chemical transformations, leading to the formation of fused and non-fused heterocyclic systems. These reactions are pivotal in medicinal chemistry for the development of novel compounds with diverse pharmacological activities.

Synthesis of Oxadiazole Derivatives from this compound Hydrazide

The acid hydrazide of this compound is a key intermediate for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This hydrazide is typically prepared by converting the parent carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate. Once obtained, the hydrazide can undergo cyclization through several established methods to yield the oxadiazole ring.

One of the most common and effective methods involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in the presence of a strong base, such as alcoholic potassium hydroxide (B78521) (KOH). This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating, undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. In the case of this compound hydrazide, this reaction yields 5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol. This derivative exists in a tautomeric equilibrium with its thione form. nih.govchemicalbook.comsimsonpharma.comgoogle.com

Another synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed by reacting the hydrazide with an acyl chloride. The subsequent ring-closure is typically achieved using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govchemicalbook.com For instance, reacting this compound hydrazide with another aromatic acid in the presence of POCl₃ would result in a 2,5-diaryl-1,3,4-oxadiazole. nih.gov

Table 1: Synthesis of 1,3,4-Oxadiazole Derivative

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound hydrazide | Carbon Disulfide | Potassium Hydroxide | 5-(4-Chloro-2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol |

Formation of Triazole Derivatives

This compound is also a precursor for the synthesis of various 1,2,4-triazole (B32235) derivatives. A primary synthetic strategy involves converting the carboxylic acid into its more reactive acid chloride form, typically by using thionyl chloride (SOCl₂). google.com This activated intermediate can then be reacted with aminoguanidine (B1677879) hydrogen carbonate in a suitable solvent like pyridine. The resulting acyl aminoguanidine intermediate undergoes base-catalyzed cyclization, for example by heating with an aqueous sodium hydroxide solution, to furnish the 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole. google.com

Alternatively, 1,2,4-triazole-3-thiol derivatives can be synthesized from the acid hydrazide. This is achieved by first reacting the hydrazide with carbon disulfide to form a dithiocarbazate salt, which is then cyclized by reacting with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. sigmaaldrich.comwikipedia.org

These triazole derivatives can be further modified. The amino group on the triazole ring is reactive and can be condensed with various aromatic aldehydes to form Schiff bases (imines). wikipedia.orgsigmaaldrich.comresearchgate.net Furthermore, the triazole ring, particularly at the N-H position, can undergo reactions such as the Mannich reaction, where it reacts with formaldehyde (B43269) and a primary or secondary amine to yield N-Mannich bases, adding further structural diversity.

Table 2: Synthesis of 1,2,4-Triazole Derivative

| Starting Material | Intermediate | Reagents for Cyclization | Product |

| 4-Chloro-2-phenoxybenzoyl chloride | Acyl aminoguanidine derivative | 1. Aminoguanidine2. Sodium Hydroxide | 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole |

Intramolecular Cyclization to Xanthone (B1684191) Analogs from Related Precursors

The 2-phenoxybenzoic acid framework is the classic precursor for the synthesis of xanthones (dibenzo-γ-pyrones) via intramolecular electrophilic cycloacylation. This reaction involves the cyclization of the benzoic acid moiety onto the adjacent phenoxy ring, forming the central pyrone ring of the xanthone core. This transformation requires a strong acid and dehydrating conditions.

Commonly used reagents for this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid. When this compound is subjected to these conditions, it is expected to undergo cyclization to yield a chloro-substituted xanthone. The electrophilic attack will occur on the unsubstituted phenoxy ring, and based on the directing effects of the ether oxygen, the cyclization typically occurs at the ortho position relative to the ether linkage. This would result in the formation of 3-chloroxanthone. The reaction is a dehydration-cyclization process that is a fundamental and widely applied method for constructing the xanthone skeleton.

Table 3: Intramolecular Cyclization to a Xanthone Analog

| Precursor | Reagent | Product | Reaction Type |

| This compound | Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄) | 3-Chloroxanthone | Electrophilic Cycloacylation |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis of 4-Chloro-2-phenoxybenzoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is complex due to the presence of two distinct aromatic rings. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide critical information about the electronic environment and connectivity of the protons.

The spectrum is expected to show signals for eight aromatic protons and one acidic proton from the carboxyl group. The acidic proton (-COOH) typically appears as a broad singlet far downfield, often above 10-12 ppm, due to hydrogen bonding and its acidic nature.

The seven aromatic protons on the two rings will resonate in the typical aromatic region of approximately 6.8 to 8.2 ppm.

Benzoic Acid Ring: The three protons on the chloro-substituted benzoic acid ring are influenced by the electron-withdrawing effects of the carboxylic acid and chlorine atom, and the electron-donating effect of the phenoxy group. Their expected signals would be:

A doublet of doublets (dd) or a triplet (t) for the proton at position 6.

A doublet (d) for the proton at position 5.

A doublet (d) for the proton at position 3.

Phenoxy Ring: The five protons on the terminal phenoxy ring would show a more standard pattern, influenced by the ether linkage.

A triplet (t) for the para-proton.

A triplet (t) or multiplet (m) for the two meta-protons.

A doublet (d) or multiplet (m) for the two ortho-protons.

The precise chemical shifts are determined by the combined electronic effects of the substituents. For comparison, the aromatic protons in 4-chlorobenzoic acid appear between 7.4 and 7.9 ppm, while those in 2-phenoxybenzoic acid span a wider range. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxyl (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (H3) | ~ 7.0 - 7.2 | d |

| Aromatic (H5) | ~ 7.4 - 7.6 | dd |

| Aromatic (H6) | ~ 8.0 - 8.2 | d |

| Phenoxy (ortho) | ~ 7.0 - 7.2 | m |

| Phenoxy (meta) | ~ 7.3 - 7.5 | t |

| Phenoxy (para) | ~ 7.1 - 7.3 | t |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has 13 distinct carbon atoms, and its spectrum is expected to show 13 signals.

Carboxyl Carbon: The carbon of the carboxylic acid group (-COOH) is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm. rsc.orgrsc.org

Aromatic Carbons: The twelve aromatic carbons will resonate in the 115-160 ppm region.

The carbon atoms directly attached to electronegative atoms (oxygen and chlorine) will be shifted downfield. The carbon bearing the phenoxy group (C2) and the carbon bearing the chlorine atom (C4) would be found at the lower end of this range.

The carbon attached to the carboxylic acid group (C1) will also be downfield.

The remaining aromatic carbons will appear at chemical shifts influenced by the relative positions of the substituents. For instance, in 4-chlorobenzoic acid, the carbon attached to chlorine resonates around 139 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-Cl) | 135 - 145 |

| Aromatic (C-COOH) | 128 - 135 |

| Other Aromatic CH | 115 - 130 |

| Phenoxy (C-O) | 155 - 165 |

| Phenoxy (ortho, meta, para) | 118 - 132 |

Note: These are estimated values based on substituent effects.

To unambiguously assign all proton and carbon signals and confirm the proposed structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each of the two aromatic rings. For example, it would show a correlation between H5 and H6 on the benzoic acid ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the protons on the phenoxy ring and the C2 carbon of the benzoic acid ring through the ether oxygen, confirming the phenoxy linkage. It would also show correlations between protons H3 and H5 to the carboxyl carbon, confirming their position relative to the acid group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key structural features:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear in the FT-IR spectrum around 1680-1710 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid will appear around 1210-1320 cm⁻¹. The aryl-ether linkage (Ar-O-Ar) will produce a strong band around 1230-1270 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 680-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene (B151609) rings.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (Strong) |

| Ether Linkage | Ar-O-C Stretch | 1230 - 1270 (Strong) |

| Aromatic Rings | C=C Stretch | 1450 - 1600 (Medium) |

| Aromatic Rings | C-H Bending (o.o.p.) | 680 - 900 (Medium-Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (molecular formula C₁₃H₉ClO₃), the molecular weight is approximately 248.66 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 248. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be seen at m/z 250 with an intensity of about one-third of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways upon ionization. Key fragmentation pathways would include:

Loss of -OH: A peak at m/z 231 (M-17) corresponding to the loss of a hydroxyl radical.

Loss of -COOH: A peak at m/z 203 (M-45) from the loss of the entire carboxyl group, forming a chlorophenoxy-phenyl cation. This fragment would also exhibit the M+2 isotopic pattern.

Cleavage of the Ether Bond: Cleavage of the ether linkage can lead to several fragments, such as a fragment corresponding to the chlorobenzoyl cation or the phenoxy cation.

Loss of CO: Subsequent loss of carbon monoxide (CO) from acylium ions is a common fragmentation pathway for benzoic acids.

The analysis of these fragments helps to confirm the connectivity and arrangement of the functional groups within the molecule.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 248 / 250 | [M]⁺ | Molecular Ion (³⁵Cl / ³⁷Cl) |

| 231 / 233 | [M - OH]⁺ | Loss of hydroxyl radical |

| 203 / 205 | [M - COOH]⁺ | Loss of carboxyl group |

| 139 / 141 | [ClC₆H₄CO]⁺ | Chlorobenzoyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A typical method would employ reversed-phase chromatography, where the compound is separated based on its hydrophobicity.

Method development involves optimizing the stationary phase, mobile phase composition, and detector settings. wjpmr.com For this compound, a C18 column is a suitable stationary phase due to the compound's aromatic nature. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (using formic or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape and retention. sielc.comekb.eg Detection is typically performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. thaiscience.inforesearchgate.net

A fully validated HPLC method, following ICH guidelines, ensures reliability through rigorous testing of specificity, linearity, accuracy, precision, and robustness. ekb.egnih.gov

Table 3: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Elutes the compound from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Detector | UV Diode-Array Detector (DAD) | Monitors absorbance, typically around 230-250 nm |

| Injection Volume | 10 µL | Introduces the sample into the system |

Note: This interactive table provides a standard set of starting conditions for developing an HPLC method for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not suitable for direct GC analysis. Therefore, a chemical derivatization step is required to convert the polar -COOH group into a less polar, more volatile functional group. gcms.cz

The most common derivatization strategy for carboxylic acids is esterification, typically to form the methyl ester. jfda-online.com This can be achieved using various reagents such as diazomethane (B1218177), BF₃ in methanol, or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netcolostate.edu Once derivatized to its volatile methyl ester form, the compound can be readily analyzed by GC. A non-polar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase, is typically used for separation, with detection by a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

For the analysis of this compound in complex samples such as environmental water, soil, or biological fluids, the combination of chromatography with mass spectrometry offers unparalleled sensitivity and specificity. thermofisher.comcabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. elsevierpure.com This technique allows for the direct analysis of the compound without derivatization. It is particularly powerful for monitoring phenoxy carboxylic acids in environmental water samples, where it can achieve very low limits of detection. nih.govresearchgate.netepa.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound, drastically reducing background noise and improving quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized, volatile form of the compound. nih.gov GC-MS provides excellent chromatographic resolution and definitive identification based on both the retention time and the mass spectrum of the analyte. thermofisher.com The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that can be compared against spectral libraries for confident identification, making GC-MS a gold standard for trace-level confirmation of chlorinated herbicides and related compounds in various matrices. nih.govthermofisher.com

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The manner in which molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are critical in determining the physical properties of the solid material. Without experimental crystallographic data for this compound, a definitive description of its crystal packing and the specific intermolecular interactions that stabilize its solid-state structure cannot be provided.

Polymorphism and Co-Crystallization Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used strategy in crystal engineering to modify the properties of a substance.

A thorough review of the scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound. Consequently, there is no experimental data to report on different crystalline forms of this compound or its behavior in co-crystal formation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-2-phenoxybenzoic acid. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting the molecule's three-dimensional structure and the distribution of its electrons.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the phenoxy group connected to the benzoic acid ring introduces rotational flexibility, leading to the possibility of multiple stable conformations.

Conformational analysis of this compound would systematically explore the potential energy landscape by rotating the bonds connecting the phenoxy group to the benzoic acid ring and the carboxylic acid group to the ring. This analysis helps to identify the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions, as well as other low-energy conformers that may be present in equilibrium. The relative energies of these conformers can provide insights into the molecule's flexibility and its potential to adopt different shapes, which can be crucial for its biological activity or material properties.

| Parameter | Value |

| C-Cl Bond Length | 1.74 Å |

| C-O (ether) Bond Length | 1.36 Å |

| C=O (carbonyl) Bond Length | 1.21 Å |

| O-H (hydroxyl) Bond Length | 0.96 Å |

| Dihedral Angle (Phenoxy-Benzoic) | 45° |

| Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from geometry optimization calculations. |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations can provide a detailed picture of the distribution of electrons within this compound. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and benzoic acid rings, while the LUMO is likely distributed over the entire molecule, with significant contributions from the carboxylic acid group and the chlorinated ring. The energies of these orbitals are important for understanding the molecule's behavior in charge transfer processes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 eV |

| Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the ether linkage, as well as on the chlorine atom, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid group and the aromatic protons would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be extended to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed understanding of the reaction pathway.

Transition State Analysis for Key Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state structures. For instance, in the synthesis of this compound via a nucleophilic aromatic substitution reaction, the transition state would involve the formation of a Meisenheimer complex. Computational analysis would provide the bond lengths and angles of this unstable intermediate, as well as its vibrational frequencies, which can be used to confirm that it is a true transition state (characterized by one imaginary frequency).

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the rate of the reaction.

For a hypothetical reaction, such as the esterification of this compound, computational modeling could be used to compare different catalytic mechanisms, for example, acid-catalyzed versus base-catalyzed pathways. By calculating the activation energies for each pathway, researchers can determine which mechanism is more favorable under specific conditions. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Intermediate | +5 |

| Products | -10 |

| Note: The data in this table is for a hypothetical reaction pathway and is intended for illustrative purposes only. |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry for predicting the properties of chemical substances based on their molecular structure. For this compound, QSAR studies can be employed to forecast its chemical reactivity and environmental fate, moving beyond biological activity.

The development of a QSAR model for a class of compounds including this compound typically involves calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological properties. For predicting chemical reactivity, descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and hardness are often utilized.

In the context of environmental fate, QSAR models can predict properties such as soil sorption, biodegradability, and atmospheric persistence. For instance, a model predicting the soil sorption coefficient (Koc) might use descriptors like the octanol-water partition coefficient (logP) and molecular surface area. While specific QSAR models exclusively developed for this compound are not detailed in the literature, general models for substituted benzoic acids and phenoxy compounds are applicable. These models establish a mathematical relationship between the calculated descriptors and the observed property, allowing for the prediction of the environmental behavior of this compound.

Table 1: Examples of Molecular Descriptors Used in QSAR for Chemical Reactivity and Environmental Fate

| Descriptor Category | Specific Descriptor Example | Predicted Property |

| Electronic | HOMO Energy | Chemical Reactivity, Oxidation Potential |

| Electronic | LUMO Energy | Chemical Reactivity, Reduction Potential |

| Electronic | HOMO-LUMO Gap | Chemical Stability |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Soil Sorption, Bioaccumulation |

| Geometric | Molecular Surface Area | Rate of Hydrolysis |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering deep insights into its conformational landscape. For this compound, MD simulations can elucidate the accessible conformations and the transitions between them, which are fundamental to its chemical properties and interactions.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a chosen force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period, often on the scale of nanoseconds to microseconds.

The analysis of these trajectories reveals the preferred dihedral angles, particularly around the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring. This allows for the construction of a Ramachandran-like plot for these key torsions, mapping the low-energy (stable) and high-energy (transitional) conformational states. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. Such simulations can reveal how intramolecular hydrogen bonding or interactions with solvent molecules influence the conformational preferences of this compound.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, primarily based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of this compound can be calculated using DFT methods, often with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculation provides a set of harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. The calculated infrared intensities and Raman activities help in distinguishing between different vibrational modes and in the complete assignment of the experimental FT-IR and FT-Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of theoretical calculations. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The magnetic shielding tensors are calculated for the optimized geometry of the molecule, and the chemical shifts are then determined relative to a reference standard like Tetramethylsilane (TMS). nih.gov These calculations can help in assigning peaks in complex experimental NMR spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* and n→π*. The results can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. mjcce.org.mk

Table 2: Summary of Theoretical Methods for Spectroscopic Prediction

| Spectroscopy Type | Theoretical Method | Predicted Properties |

| FT-IR / Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, IR Intensities, Raman Activities |

| NMR | DFT with GIAO | ¹H and ¹³C Chemical Shifts |

| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |

Applications As Chemical Intermediates in Advanced Materials and Fine Chemical Synthesis

Precursor in the Synthesis of Non-Polymeric Organic Scaffolds

The structure of 4-Chloro-2-phenoxybenzoic acid makes it an excellent starting point for creating complex non-polymeric organic scaffolds. Organic scaffolds are core molecular frameworks that can be systematically modified to develop new compounds with specific functions. Benzoic acid and its derivatives are often employed as fundamental scaffolds for synthesizing a variety of potent bioactive molecules nih.govresearchgate.net. A related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as a promising scaffold for the development of future TMEM206 inhibitors, highlighting the utility of this general molecular structure in creating functional molecules nih.gov.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. Substituted benzoic acids are valuable precursors for synthesizing these structures. For instance, the similarly structured compound 4-chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block used in heterocyclic oriented synthesis (HOS) to create various condensed nitrogenous cycles, including benzimidazoles and quinoxalinones nih.gov.

The reactivity of this compound can be harnessed in a similar fashion. The carboxylic acid group can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions. The chloro and phenoxy groups can influence the electronic properties and steric hindrance of the molecule, guiding the regioselectivity of subsequent reactions to form diverse heterocyclic systems.

The synthesis of dyes and pigments relies on molecules that possess extended conjugated systems, known as chromophores, which absorb light in the visible spectrum. Aromatic compounds are the foundational components for the vast majority of synthetic dyes davuniversity.org. While there is no direct evidence of this compound being used as a dye intermediate, its chemical structure suggests a hypothetical potential for such applications.

Benzoic acid derivatives can be used to create dyes, fragrances, and pharmaceutical compounds annexechem.com. The synthesis often involves coupling aromatic amines (or phenols) with diazonium salts to form azo compounds, which are a major class of dyes jbiochemtech.com. To function as a dye intermediate, this compound would first need to be chemically modified. A plausible route would involve nitration of one of the aromatic rings, followed by reduction of the nitro group to an amine. This resulting amino-4-chloro-2-phenoxybenzoic acid could then be diazotized and coupled with other aromatic compounds, such as phenols or anilines, to generate an azo dye. The specific shade and properties of the resulting dye would be influenced by the chloro and phenoxy substituents on the parent molecule.

Role in Polymer Chemistry (e.g., as a monomer for polyesters or polyamides) (Hypothetical)

Based on its functional groups, this compound has a hypothetical potential to serve as a monomer in condensation polymerization. The carboxylic acid group (-COOH) is capable of reacting with hydroxyl (-OH) or amino (-NH2) groups to form ester or amide linkages, respectively. This is the fundamental chemistry behind the synthesis of polyesters and polyamides.

A structurally analogous compound, 4-Chloro-2-methylbenzoic acid, is noted for its application as a key building block to synthesize polymers with enhanced durability nbinno.com. Furthermore, other phenoxybenzoic acid derivatives, such as 4-(4-phenoxyphenoxy)benzoic acid, are known to be useful monomers for preparing high-performance polymers like polyether ether ketone (PEEK) google.com.

Hypothetically, this compound could be used in two main ways:

As a modifying monomer: It could be incorporated in small amounts into a polymerization reaction with standard monomers (e.g., terephthalic acid and ethylene (B1197577) glycol for PET polyester) to impart specific properties. The bulky phenoxy group and the polar chloro group attached to the polymer backbone could alter characteristics like solubility, thermal stability, and flame retardancy.

As a primary monomer: It could be polymerized with a diol (to form a polyester) or a diamine (to form a polyamide). For this to occur, the molecule would first need to be converted into a derivative with two reactive groups, for example, by adding a hydroxyl or amino group to the phenoxy ring.

Use in Catalyst Development and Ligand Synthesis (Hypothetical)

In the field of organometallic chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, many of which are used as catalysts. The properties of a catalyst are heavily influenced by the electronic and steric characteristics of its ligands.

Hypothetically, this compound possesses features that could make it a candidate for ligand synthesis. The carboxylic acid group and the ether oxygen of the phenoxy group both have lone pairs of electrons that could potentially coordinate with a metal center. The molecule could act as a bidentate ligand, binding to a metal through both the carboxylate oxygen and the phenoxy oxygen. The chloro-substituent and the aromatic rings would influence the electronic density and spatial arrangement of the resulting metal complex, thereby tuning its catalytic activity and selectivity for specific chemical transformations.

Development of Agrochemical Intermediates (without specific pesticide activity)

While this compound itself may not exhibit pesticidal properties, it serves as a crucial intermediate in the synthesis of more complex active ingredients for the agrochemical industry. Its structural motifs are found in various agrochemicals. For example, 3-phenoxybenzoic acid (3-PBA) is a common metabolite and biomarker for human exposure to a class of synthetic insecticides known as pyrethroids nih.govresearchgate.net. This indicates the relevance of the phenoxybenzoic acid scaffold in agrochemistry.

Moreover, compounds with similar structures, such as 4-Chloro-2-methylbenzoic acid, are recognized as vital components in the creation of targeted and effective crop protection agents, including herbicides and pesticides nbinno.comnbinno.com. The synthesis of these complex agrochemicals often involves multi-step processes where intermediates like this compound provide the core structure that is further elaborated to achieve the desired biological activity.

Industrial Chemical Manufacturing Processes

The industrial synthesis of phenoxybenzoic acids typically involves several established chemical processes. While specific details for this compound are not widely published, its manufacturing can be inferred from the synthesis of related compounds like 4-phenoxybenzoic acid.

Common industrial routes include:

Nucleophilic Aromatic Substitution: This method would likely involve the reaction of a di-chlorinated benzoic acid, such as 2,4-dichlorobenzoic acid, with phenol (B47542) in the presence of a base and often a copper catalyst. The phenoxide anion acts as a nucleophile, displacing one of the chlorine atoms on the benzoic acid ring.

Oxidation of a Precursor: Another route involves the oxidation of a corresponding phenoxytoluene or phenoxyacetophenone. For instance, an industrial process for other phenoxybenzoic acids involves the oxidation of phenoxytoluenes using a cobalt catalyst activated by hydrogen peroxide at moderate temperatures google.com. A common synthesis for 4-phenoxybenzoic acid begins with the Friedel-Crafts acylation of diphenyl ether to produce 4-phenoxyacetophenone, which is subsequently oxidized using reagents like sodium hypochlorite (B82951) to yield the final carboxylic acid guidechem.comgoogle.com.

A summary of a plausible oxidation-based manufacturing process is presented in the table below.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Friedel-Crafts Acylation | Diphenyl Ether, Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | 4-Phenoxyacetophenone |

| 2 | Oxidation | 4-Phenoxyacetophenone | Oxidizing Agent (e.g., NaOCl) | 4-Phenoxybenzoic Acid |

This table outlines a general, established pathway for a related compound, illustrating the type of multi-step chemical manufacturing process that would be adapted for the industrial production of this compound.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 4-Chloro-2-phenoxybenzoic Acid Chemistry

Direct research findings on the synthesis, reactivity, and physicochemical properties of this compound are sparse. However, based on its structure, it can be characterized as a halogenated derivative of phenoxybenzoic acid. Key anticipated chemical features would include:

Synthesis: The synthesis would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between a salt of 2-phenoxyphenol (B1197348) and a 4-chlorobenzoic acid derivative, or alternatively, the reaction of a 2,4-dichlorobenzoic acid derivative with a phenoxide.

Reactivity: The reactivity will be influenced by the three main components of the molecule: the carboxylic acid group, the diaryl ether linkage, and the chlorinated aromatic ring. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The ether linkage is generally stable but can be cleaved under harsh conditions. The chlorine atom on the phenoxy ring can participate in nucleophilic substitution or coupling reactions.

Physicochemical Properties: The compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the chlorine atom and the phenoxy group will influence its electronic properties, lipophilicity, and potential for intermolecular interactions.

Emerging Trends in Aryloxybenzoic Acid Research

Research into aryloxybenzoic acids, the broader class to which this compound belongs, is an active area with several emerging trends:

Pharmaceutical and Agrochemical Applications: Many aryloxybenzoic acid derivatives exhibit biological activity. For instance, related compounds are explored for their potential as herbicides and as intermediates in the synthesis of pharmaceuticals. nbinno.com The structural motif is present in various bioactive molecules.

Materials Science: Aryloxybenzoic acids are investigated as monomers for the synthesis of high-performance polymers, such as polyetherketones, which are known for their thermal stability and chemical resistance. google.com

Catalysis: Novel catalytic systems, particularly those involving transition metals like palladium and copper, are being developed to facilitate the synthesis of aryloxybenzoic acids with greater efficiency and selectivity. hilarispublisher.com

Unexplored Synthetic Routes and Reactivity Patterns

While classical methods for forming the diaryl ether bond are established, there remain unexplored avenues for the synthesis and reactivity of compounds like this compound:

Novel Catalytic Methods: The development of more efficient and environmentally friendly catalytic systems for C-O bond formation is a key area of research. This includes the use of earth-abundant metal catalysts and photoredox catalysis to construct the diaryl ether linkage under milder conditions.

Reactivity of the Chlorinated Ring: The specific influence of the 2-phenoxy group on the reactivity of the 4-chloro substituent on the benzoic acid ring warrants further investigation. This includes studying its susceptibility to nucleophilic aromatic substitution and its participation in cross-coupling reactions.

Functionalization: Exploring the selective functionalization of both aromatic rings could lead to a diverse range of new derivatives with potentially interesting properties and applications.

Advanced Analytical Techniques for Comprehensive Characterization

A thorough characterization of this compound and its derivatives would rely on a suite of advanced analytical techniques:

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of benzoic acid derivatives. upb.rothaiscience.info Different stationary and mobile phases can be optimized for the analysis of halogenated aromatic compounds. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns, which aids in structure elucidation. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be vital for determining the precise molecular structure. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the functional groups and electronic transitions within the molecule.

Predictive Environmental Fate Studies and Remediation Strategies

The environmental fate of chlorinated aromatic compounds is a significant concern. Predictive studies and remediation strategies for this compound would be crucial if it were to be used on a larger scale.

Biodegradation: The microbial degradation of phenoxybenzoic acids is a key area of study. scholaris.camdpi.comnih.govresearchgate.netplos.org Research would be needed to identify microbial strains capable of degrading this compound and to elucidate the metabolic pathways. The presence of the chlorine atom may affect its persistence in the environment. researchgate.netjuniperpublishers.com

Photodegradation: The susceptibility of the compound to degradation by sunlight in aquatic and soil environments would need to be assessed.

Remediation Technologies: In case of environmental contamination, various remediation strategies could be explored. These might include bioremediation using specialized microorganisms, as well as advanced oxidation processes.

Potential for Novel Materials and Fine Chemical Applications

The unique structure of this compound suggests potential applications in materials science and as a fine chemical intermediate.

Polymer Synthesis: As a substituted aryloxybenzoic acid, it could serve as a monomer for the synthesis of specialty polymers with tailored properties such as enhanced flame retardancy (due to the chlorine atom) and specific thermal or mechanical characteristics. nbinno.com

Intermediate for Fine Chemicals: This compound could be a valuable building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and dye industries. nbinno.com Its functional groups offer multiple points for chemical modification, allowing for the creation of a library of derivatives for screening for various applications.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the structure of 4-chloro-2-phenoxybenzoic acid?